molecular formula C15H22BrNO B1587014 2-bromo-N,N-dibutylbenzamide CAS No. 349092-70-2

2-bromo-N,N-dibutylbenzamide

Cat. No. B1587014
M. Wt: 312.24 g/mol
InChI Key: MSUBAUQKUIUIOU-UHFFFAOYSA-N
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Description

2-Bromo-N,N-dibutylbenzamide is a chemical compound with the molecular formula C15H22BrNO. It has an average mass of 312.245 Da and a monoisotopic mass of 311.088470 Da .


Molecular Structure Analysis

The molecular structure of 2-bromo-N,N-dibutylbenzamide consists of a benzamide core with a bromine atom at the 2-position and N,N-dibutyl groups attached to the nitrogen atom of the amide group .


Physical And Chemical Properties Analysis

2-Bromo-N,N-dibutylbenzamide has a density of 1.2±0.1 g/cm³, a boiling point of 403.2±28.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C. It has a molar refractivity of 80.1±0.3 cm³ and a polar surface area of 20 Ų .

Scientific Research Applications

Photosynthetic Electron Transport Inhibition

5-Bromo-N-phenylbenzamides, which are structurally related to 2-bromo-N,N-dibutylbenzamide, have been studied for their ability to inhibit photosynthetic electron transport (PET). These compounds have shown varying degrees of inhibition depending on their lipophilicity and the electronic properties of substituents. This inhibition occurs in the photosynthetic apparatus, particularly affecting the donor side of PS 2 (Kráľová et al., 2013).

Potential in Cancer Imaging

Research has focused on benzamide derivatives, such as 5-bromo-N-(4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl)-2,3-dimethoxybenzamide, for their role in identifying tumors. These compounds, tagged with radioactive bromine, have shown high affinity and selectivity for the sigma2-receptor, which is upregulated in proliferating tumor cells. They have demonstrated potential as PET radiotracers for imaging solid tumors (Rowland et al., 2006).

Photoreaction Mechanisms

Studies on 2-halo-N-pyridinylbenzamides have contributed to understanding photoreaction mechanisms. These reactions involve intramolecular cyclization assisted by n-complexation of halogen radicals. Such insights can be crucial for applications in photochemistry and the development of new photoreactive materials (Park et al., 2001).

Synthesis of Novel Compounds

The structural analogs of 2-bromo-N,N-dibutylbenzamide have been used in the synthesis of a variety of bioactive compounds. For example, 2-bromobenzamides have been used in the synthesis of dibenzothiazepinones and dibenzoxazepinones, highlighting their utility in organic synthesis and drug discovery (Chen et al., 2017).

Electrochemistry and Cyclocoupling Reactions

The electrochemical reduction of related compounds, such as α-bromoisobutyramides, has been investigated, revealing mechanisms like self-protonation and cyclocoupling reactions. This research can inform the development of electrochemical methods in organic synthesis (Maran et al., 1987).

properties

IUPAC Name

2-bromo-N,N-dibutylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO/c1-3-5-11-17(12-6-4-2)15(18)13-9-7-8-10-14(13)16/h7-10H,3-6,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSUBAUQKUIUIOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00385748
Record name 2-bromo-N,N-dibutylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N,N-dibutylbenzamide

CAS RN

349092-70-2
Record name 2-bromo-N,N-dibutylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Schöffmann, L Wimmer, D Goldmann, S Khom… - pstorage-acs-6854636.s3 …
Method D: This is a modification of Method C: Here the intermediate acid chloride solution was evaporated to dryness at 50 C and reduced pressure. The resulting solid was redissolved …

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